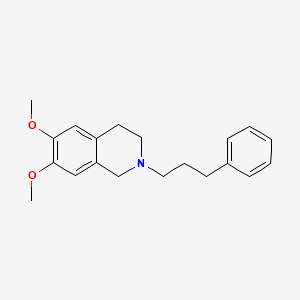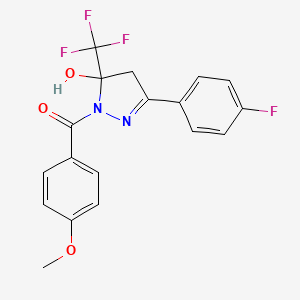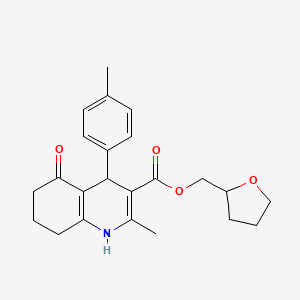![molecular formula C17H14FNO2S B4990634 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4990634.png)
3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as FTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FTM belongs to the class of compounds known as thalidomide analogs, which have been shown to have anti-inflammatory, immunomodulatory, and anti-cancer properties.
作用機序
The exact mechanism of action of 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione is not fully understood, but it is thought to involve the modulation of the immune response by targeting specific signaling pathways. 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to inhibit the activity of the transcription factor NF-κB, which is a key regulator of the inflammatory response.
Biochemical and Physiological Effects:
3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis in cancer cells, and the modulation of the immune response. 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione has also been shown to have anti-tumor effects in various cancer cell lines.
実験室実験の利点と制限
One of the main advantages of 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione for lab experiments is its relatively simple synthesis method, which allows for large-scale production. However, 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione is also highly reactive and can be difficult to handle, which can pose challenges in certain experimental settings.
将来の方向性
There are several potential future directions for research involving 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione. One area of interest is the development of 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione analogs with improved pharmacological properties, such as increased bioavailability and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione in various inflammatory and autoimmune diseases, as well as in cancer treatment. Finally, further studies are needed to fully elucidate the mechanism of action of 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione and to identify potential targets for therapeutic intervention.
合成法
The synthesis of 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione involves a series of chemical reactions that begin with the condensation of 4-fluorothiophenol with 4-methylphenylacetic acid to form the intermediate 4-[(4-fluorophenyl)thio]-4-methylphenylacetic acid. This intermediate is then cyclized with phthalic anhydride to produce 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione.
科学的研究の応用
3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. One of the key areas of research is its anti-inflammatory and immunomodulatory effects. Studies have shown that 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione can inhibit the production of pro-inflammatory cytokines and chemokines, which are implicated in the pathogenesis of various inflammatory diseases.
特性
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S/c1-11-2-6-13(7-3-11)19-16(20)10-15(17(19)21)22-14-8-4-12(18)5-9-14/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDFOGDTFCJYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-fluorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990562.png)


![1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4990602.png)
![1-methyl-4-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4990612.png)
![3,5-dimethyl-1-[(4-nitrophenyl)sulfonyl]-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4990613.png)

![7-chloro-3,5-dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B4990626.png)
![4-(2-{[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4990627.png)

![ethyl {5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4990632.png)

![3-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4990639.png)